molecular formula C24H24N2O5S B11410933 7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B11410933
M. Wt: 452.5 g/mol
InChI Key: COOPRUYFUZDQSE-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C25H26N2O5S . This compound is notable for its intricate structure, which includes a chromene core, a cyclopenta[b]thiophene ring, and a tetrahydrofuran moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide involves multiple steps, typically starting with the construction of the chromene core. The synthetic route may include the following steps:

    Formation of the Chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.

    Introduction of the Cyclopenta[b]thiophene Ring: This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization.

    Attachment of the Tetrahydrofuran Moiety: This step involves the formation of a carbamate linkage between the tetrahydrofuran-2-ylmethyl group and the chromene-cyclopenta[b]thiophene intermediate.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.

    Medicine: Preliminary research suggests that the compound may have therapeutic potential, particularly in the treatment of certain diseases due to its biological activity.

    Industry: The compound’s properties could be harnessed for the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar compounds to 7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

7-methyl-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C24H24N2O5S/c1-13-7-8-15-17(27)11-19(31-18(15)10-13)22(28)26-24-21(16-5-2-6-20(16)32-24)23(29)25-12-14-4-3-9-30-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H,25,29)(H,26,28)

InChI Key

COOPRUYFUZDQSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5

Origin of Product

United States

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